molecular formula C8H5ClFNO B7992915 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile

Cat. No.: B7992915
M. Wt: 185.58 g/mol
InChI Key: ONKTVPVNFUQVNU-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile (CAS 1378679-17-4) is a high-value chemical building block of significant interest in medicinal chemistry and antiviral research. This compound, with a molecular formula of C₈H₅ClFNO and a molecular weight of 185.58 g/mol, features both fluorine and chlorine atoms on its phenoxy ring, which are crucial for modulating the properties of potential drug candidates . Its primary research application is as a key synthetic intermediate in the development of novel Diarylpyrimidine (DAPY) derivatives that function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . These inhibitors are a promising class of therapeutics for the treatment of HIV-1. Researchers utilize this nitrile in nucleophilic substitution reactions to construct the critical pyrimidine core of these complex molecules . The strategic incorporation of halogen atoms is a established drug design strategy; the chlorine atom can engage in halogen bonding to enhance a compound's binding affinity and potency, while the fluorine atom often improves metabolic stability and oral bioavailability . As such, this chemical is instrumental in the discovery and optimization of next-generation anti-HIV agents with improved efficacy against resistant virus strains and more favorable safety profiles. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(2-chloro-5-fluorophenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKTVPVNFUQVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phenol-Alkylation with Chloroacetonitrile

A common approach involves reacting 2-chloro-5-fluorophenol with chloroacetonitrile under basic conditions. The phenol’s hydroxyl group acts as a nucleophile, displacing chloride from chloroacetonitrile. Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) facilitates this reaction.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (phenol:chloroacetonitrile)

  • Temperature: 80–100°C

  • Time: 8–12 hours

  • Yield: ~45–55%

Side products include unreacted phenol and bis-alkylated derivatives, necessitating purification via column chromatography.

Condensation Reactions with Carbonate Esters

Alkali-Mediated Condensation

Cyanide Group Introduction via Dehydration

Acetamide Dehydration

Starting from 2-(2-chloro-5-fluorophenoxy)acetamide, dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the target nitrile. This method, adapted from CN103936622A, ensures high functional group tolerance.

Procedure:

  • Dissolve 2-(2-chloro-5-fluorophenoxy)acetamide (1 mol) in dichloromethane.

  • Add POCl₃ (1.2 mol) dropwise at 0°C.

  • Warm to room temperature, stir for 4 hours.

  • Quench with ice-water, extract, and purify.

Performance Metrics:

  • Yield: 60–65%

  • Byproducts: <5% phosphorylated intermediates

Comparative Analysis of Methods

Method Reagents Conditions Yield Purity
Nucleophilic SubstitutionChloroacetonitrile, NaH80°C, 12 hours45–55%90–92%
Alkali CondensationNaOMe, Dimethyl carbonate85°C, 10 hours50–54%≥95%
Acetamide DehydrationPOCl₃, CH₂Cl₂RT, 4 hours60–65%93–95%

The dehydration route offers superior yields but requires stringent handling of corrosive reagents. Alkali condensation balances safety and scalability, making it industrially viable.

Industrial-Scale Considerations

Solvent Recycling

Patent CN102260172A highlights dimethyl carbonate recovery via distillation, reducing waste and costs. Closed-loop systems achieve ≥90% solvent reuse after three batches.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Bis-alkylation during nucleophilic substitution.

  • Solution: Use excess phenol (1:1.5 molar ratio) and controlled addition rates.

Temperature Sensitivity

  • Issue: Degradation above 100°C in condensation reactions.

  • Solution: Precision heating (85±2°C) with automated temperature control .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, with solvents like DMF or acetone.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenoxy ring with another aromatic ring.

Scientific Research Applications

Agricultural Use

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile is primarily utilized as an active ingredient in herbicides and pesticides. Its efficacy in controlling various weeds and pests is attributed to its ability to inhibit specific biochemical pathways in target organisms.

Table 1: Herbicidal Activity

Compound Target Organism Mechanism of Action Efficacy
This compoundVarious broadleaf weedsInhibition of cell divisionHigh
Similar compounds (e.g., 2-(2-Chloro-4-fluorophenoxy)acetonitrile)Grasses and sedgesDisruption of photosynthesisModerate

Pharmaceutical Applications

Research indicates that compounds similar to this compound exhibit antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies have shown that the compound's structural features contribute to its antimicrobial activity.

Case Study: Antibacterial Activity

A study published in PubMed Central highlighted the antibacterial efficacy of structurally related compounds, demonstrating significant inhibition zones against gram-positive and gram-negative bacteria using disc diffusion methods . The results indicated that the compound could be developed further as a potential antibacterial agent.

Biological Interaction Studies

The interaction of this compound with biological targets has been the subject of extensive research. Its behavior in biological systems is influenced by the presence of halogen atoms, which enhance binding affinity and selectivity for specific receptors.

Biological Target Compound Activity Type Reference
5-HT2C ReceptorDisubstituted pyrimidines with phenoxy groupsAgonistic effects
Bacterial Pathogens2C5FP (related compound)Antibacterial activity

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or modifying the structure of biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile with structurally related acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound Cl (position 2), F (position 5) C₈H₅ClFNO 203.58 Dual halogen substitution enhances electrophilicity; used in drug synthesis .
2-(2-Fluoro-5-methoxyphenyl)acetonitrile F (position 2), OCH₃ (position 5) C₉H₈FNO 165.16 Methoxy group increases electron density, reducing reactivity compared to Cl/F .
5-Chloro-2-(trifluoromethyl)phenylacetonitrile Cl (position 5), CF₃ (position 2) C₉H₅ClF₃N 237.59 CF₃ group (strong EWG) amplifies electrophilicity; high lipophilicity .
2-(2-Amino-5-fluorophenoxy)acetonitrile NH₂ (position 2), F (position 5) C₈H₇FN₂O 166.15 Amino group introduces H-bonding capacity; potential for biological targeting .
2-(2,4,6-Trichlorophenoxy)acetonitrile Cl (positions 2, 4, 6) C₈H₄Cl₃NO 236.48 Triple Cl substitution increases steric hindrance and toxicity risks .
Chloroacetonitrile Simple chloro-substituted acetonitrile C₂H₂ClN 75.50 Smaller, volatile structure; acute aquatic toxicity .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects: The dual Cl/F substitution in the target compound creates a polarized aromatic system, making it reactive toward nucleophiles. In contrast, methoxy (OCH₃) or amino (NH₂) groups in analogs reduce electrophilicity due to electron donation .
  • HOMO-LUMO Gaps : While direct DFT data for the target compound is unavailable, highlights that HOMO-LUMO distributions in similar halogenated acetonitriles are localized on the aromatic ring, suggesting comparable reactivity patterns .
  • Stability : The trifluoromethyl (CF₃) group in 5-Chloro-2-(trifluoromethyl)phenylacetonitrile enhances thermal stability but complicates biodegradation .

Toxicity and Environmental Impact

  • Aquatic Toxicity : Chloroacetonitrile (C₂H₂ClN) exhibits acute toxicity to aquatic life (EC₅₀ < 1 mg/L) due to its small size and high reactivity . The target compound’s larger structure may reduce volatility but increase persistence.
  • Human Health Risks: Compounds with multiple halogens (e.g., 2-(2,4,6-Trichlorophenoxy)acetonitrile) are classified as toxic (LD₅₀ < 50 mg/kg in rodents), necessitating stringent handling protocols .

Biological Activity

2-(2-Chloro-5-fluoro-phenoxy)acetonitrile is a synthetic compound notable for its potential biological activities, primarily attributed to its unique molecular structure. The presence of halogen substituents such as chlorine and fluorine enhances its reactivity and biological efficacy. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClFNO, with a molecular weight of approximately 201.62 g/mol. The compound features a phenoxy group substituted with chlorine and fluorine atoms, which are known to influence biological interactions positively.

PropertyValue
Molecular FormulaC₉H₈ClFNO
Molecular Weight201.62 g/mol
Structural FeaturesChlorine and Fluorine on Phenoxy Group

Research indicates that compounds with similar structures often interact with specific biological targets, influencing various cellular processes. The halogen substituents can enhance lipophilicity, potentially leading to increased membrane permeability and interaction with cellular receptors or enzymes.

Biological Activities

This compound has been evaluated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit significant inhibition of cancer cell proliferation. For instance, a study found that related compounds showed potent inhibition against L1210 mouse leukemia cells with IC(50) values in the nanomolar range .
  • Antimicrobial Properties : Compounds with similar phenoxy structures have been reported to possess antimicrobial properties. The presence of halogens may enhance their effectiveness against various pathogens.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.

Case Studies

Case studies focusing on the biological activity of similar compounds provide insights into the potential effects of this compound:

  • Case Study on Anticancer Activity : A series of haloethyl phosphoramidate analogues were synthesized and tested against L1210 cells, demonstrating significant growth inhibition attributed to intracellular conversion mechanisms . This suggests a potential pathway for the activity of this compound as well.
  • Comparative Analysis of Structural Analogues : Research comparing various chlorinated and fluorinated phenoxy compounds revealed that those with both chlorine and fluorine exhibited enhanced biological activities compared to those with single halogen substitutions.

Applications

The applications of this compound span several fields:

  • Pharmaceutical Development : Due to its potential anticancer properties, this compound could be explored as a lead candidate in drug development.
  • Agricultural Chemistry : Its antimicrobial properties may find applications in agricultural settings as a pesticide or fungicide.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile, and how can reaction efficiency be monitored?

  • Methodology : A common approach involves nucleophilic substitution between 2-chloro-5-fluorophenol and chloroacetonitrile in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. The reaction is stirred at room temperature for 24 hours, with progress tracked via TLC using ethyl acetate/hexane (1:3) as the mobile phase . Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure. Yield optimization may require adjusting stoichiometric ratios or using phase-transfer catalysts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm). Fluorine-19 NMR confirms the presence of the fluoro substituent .
  • FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C ether linkage) are diagnostic .
  • XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the spatial arrangement of chloro and fluoro substituents .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Store at 0–6°C in airtight containers to prevent degradation . Use PPE (gloves, goggles) due to its toxicity (GHS Category III). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention, providing the compound’s CAS number and safety data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 2-(2-Fluoro-5-methoxyphenyl)acetonitrile?

  • Methodology : Byproduct formation often arises from competing alkoxylation or solvent interactions. Optimize by:

  • Temperature Control : Conduct reactions at 0–5°C to suppress side reactions.
  • Solvent Selection : Replace acetonitrile with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test crown ethers to improve selectivity for the chloro-fluoro product over methoxy analogs .

Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential pharmacological activity, leveraging software like AutoDock Vina .

Q. How do structural analogs like 2-(2,5-Dichlorophenoxy)acetonitrile differ in spectroscopic properties?

  • Data Comparison :

PropertyThis compound2-(2,5-Dichlorophenoxy)acetonitrile
Molecular Weight 199.6 g/mol202.04 g/mol
¹³C NMR (C≡N) δ 115.2 ppmδ 114.8 ppm
Melting Point 85–87°C92–94°C
  • Analysis : The fluoro substituent reduces electron density on the aromatic ring, shifting NMR peaks upfield compared to dichloro analogs. Melting points correlate with symmetry and intermolecular halogen bonding .

Q. What strategies resolve contradictions in purity assessments between GC and HPLC for this compound?

  • Methodology : Discrepancies may arise from volatile impurities (e.g., residual acetonitrile) undetected by HPLC. Cross-validate using:

  • GC-MS : Identify low-molecular-weight contaminants (e.g., chloroacetonitrile precursors) .
  • Elemental Analysis : Verify %C, %N, and %Cl to confirm stoichiometric consistency .

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